Cas no 23018-83-9 ((1S,2S)-Bupropion N-1’-Deoxy-β-D-glucuronic Acid)

(1S,2S)-Bupropion N-1’-Deoxy-β-D-glucuronic Acid structure
23018-83-9 structure
Product Name:(1S,2S)-Bupropion N-1’-Deoxy-β-D-glucuronic Acid
Numero CAS:23018-83-9
MF:C6H10O7
MW:194.139402866364
CID:1071922
PubChem ID:441478
Update Time:2025-05-28

(1S,2S)-Bupropion N-1’-Deoxy-β-D-glucuronic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2S)-Bupropion N-1’-Deoxy-β-D-glucuronic Acid
    • (1S,2S)-Bupropion N-1'-Deoxy-β-D-glucuronic Acid
    • D-glcUA
    • CHEBI:28860
    • EN300-106629
    • (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
    • AEMOLEFTQBMNLQ-QIUUJYRFSA-N
    • (2S,3S,4S,5R,6R)-3,4,5,6-
    • DB03156
    • SCHEMBL5975
    • beta-D-Glucopyranuronic acid
    • 00A9JB14O6
    • F20399
    • CHEMBL1159524
    • C08350
    • UNII-00A9JB14O6
    • Glucuronic acid, beta-D
    • beta-Glucouronic acid
    • D-Glucuronic acid, United States Pharmacopeia (USP) Reference Standard
    • -pyran-2-carboxylic acid
    • .BETA.-D-GLUCOPYRANOSYLURONIC ACID
    • .BETA.-D-GLUCOURONIC ACID
    • beta-D-glucuronic acid; D-glucuronic acid; glucuronic acid
    • NS00069812
    • tetrahydroxytetrahydro-2H
    • MFCD00077778
    • GLUCURONIC ACID, .BETA.-D
    • GlcAbeta
    • D-Glucuronic acid, 98%
    • beta-D-Glucopyranosyluronic acid
    • D-Glucuronic acid, purum, >=97.0% (T)
    • DTXSID801336828
    • STR04776
    • 23018-83-9
    • AKOS006342973
    • D-Glucuronic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • beta-D-GlcpA
    • D-Glucuronic acid, >=98% (GC)
    • beta-D-Glucouronic acid
    • Z1201618821
    • (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid
    • beta-D-Glucuronic acid
    • GlcAb
    • D-Gluronic Acid,(S)
    • GLUCOPYRANURONIC ACID, .BETA.-D-
    • Glucopyranuronic acid, beta-D-
    • (1S,2S)-Bupropion N-1'-Deoxy-beta-D-glucuronic Acid
    • Inchi: 1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1
    • Chiave InChI: AEMOLEFTQBMNLQ-QIUUJYRFSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 194.04265265g/mol
  • Massa monoisotopica: 194.04265265g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.3
  • Superficie polare topologica: 127Ų

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